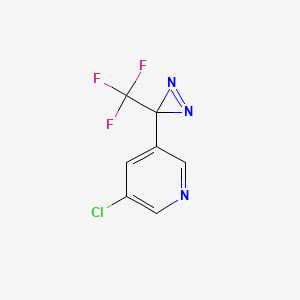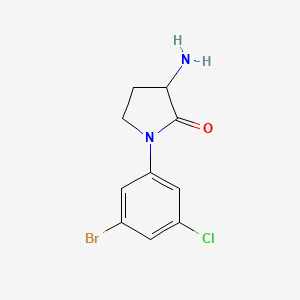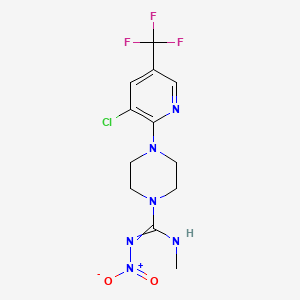![molecular formula C11H13F3N2 B1415869 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine CAS No. 2138091-83-3](/img/structure/B1415869.png)
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine
Vue d'ensemble
Description
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine is a chemical compound with the molecular formula C11H13F3N2 . It has a molecular weight of 230.23 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a difluoropiperidine ring via a methylene bridge . The pyridine ring carries a fluorine atom, while the piperidine ring carries two fluorine atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : A study details the synthesis of related fluoropyridines, providing insight into potential synthesis routes for compounds like 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine. Synthesis of 2-chloro- and 2-amino-5-fluoropyridines involved novel structures such as difluoroboryl imidate (Hand & Baker, 1989).
- Chemical Derivatives : Research into difluoropiperidines, a related group, highlights the creation of valuable 3,3-difluoropiperidines through specific synthetic pathways. These derivatives have significant relevance in organic and medicinal chemistry (Verniest et al., 2008).
Pharmacological and Biological Research
- Antiviral Applications : Studies on fluoropyrimidines, including derivatives similar to this compound, show antiviral activity. The synthesis and investigation of trifluorothymidine, a related compound, demonstrated its potential as an antiviral agent (Heidelberger, 1975).
- Inhibition of Cellular Growth : A study on cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine revealed that certain derivatives can inhibit the growth of leukemia cells. This suggests potential research directions for analogs of this compound in cancer treatment (Hunston et al., 1984).
Applications in Diagnostic Imaging
- Radiolabeling for Imaging : Research on derivatives of 2-pyridinemethylamine, similar in structure to the subject compound, has led to the development of novel PET tracers for imaging serotonin 5-HT(1A) receptors. Such derivatives can be radiolabeled and used in diagnostic imaging (García et al., 2014).
Other Applications
- Diverse Chemical Applications : The compound's related derivatives have been studied for various applications, such as the synthesis of fluorinated pyrimidines in personalized medicine, indicating a broader scope of potential uses for this compound (Gmeiner, 2020).
Propriétés
IUPAC Name |
5-[(4,4-difluoropiperidin-1-yl)methyl]-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBTFIHEYDQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)




![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)

![tert-Butyl 2-amino-4-[4-(2-methylpropyl)piperazin-1-yl]benzoate](/img/structure/B1415799.png)
![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B1415803.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
![Benzyl 4-carbamoylbicyclo[2.1.1]hexan-1-ylcarbamate](/img/structure/B1415806.png)

